(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid
CAS No.: 2507-61-1
Cat. No.: VC21539147
Molecular Formula: C5H8FNO2
Molecular Weight: 133.12 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2507-61-1 |
---|---|
Molecular Formula | C5H8FNO2 |
Molecular Weight | 133.12 g/mol |
IUPAC Name | (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C5H8FNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4+/m1/s1 |
Standard InChI Key | ZIWHMENIDGOELV-DMTCNVIQSA-N |
Isomeric SMILES | C1[C@H](C[NH2+][C@@H]1C(=O)[O-])F |
SMILES | C1C(CNC1C(=O)O)F |
Canonical SMILES | C1C(C[NH2+]C1C(=O)[O-])F |
Chemical Properties and Identification
Molecular Structure and Identifiers
(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid is a fluorinated derivative of proline with specific stereochemistry. The compound contains a five-membered pyrrolidine ring with a fluorine atom at the 4-position in the R configuration and a carboxylic acid group at the 2-position in the S configuration.
Table 1: Chemical Identifiers of (2S,4R)-4-Fluoropyrrolidine-2-carboxylic Acid
Physical Properties
The physical properties of (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid are important for understanding its behavior in various chemical and biological environments.
Table 2: Physical Properties of (2S,4R)-4-Fluoropyrrolidine-2-carboxylic Acid
Stereochemistry and Isomers
Stereochemical Significance
The stereochemistry of (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid is critical to its function and applications. The compound has two stereocenters:
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The 2-position carbon with the S configuration
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The 4-position carbon with the R configuration
This specific trans stereochemistry is often referred to in the synonyms of the compound, such as "trans-4-Fluoro-L-proline" or "(4R)-4-Fluoro-L-proline" .
Related Isomers
The (2S,4S) isomer, known as cis-4-fluoroproline, has different stereochemistry at the 4-position and consequently different properties.
Table 3: Comparison of (2S,4R) and (2S,4S) Isomers
Applications in Research and Industry
Peptide Synthesis
(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid serves as a valuable building block in peptide synthesis, particularly in solid-phase peptide synthesis. The inclusion of this fluorinated proline analog can:
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Alter the conformational preferences of peptides
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Enhance peptide stability against enzymatic degradation
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Modify the bioavailability and pharmacokinetic properties of peptide-based therapeutics
Bioconjugation and Drug Development
This compound is utilized in bioconjugation applications, facilitating the attachment of biomolecules to surfaces or other molecules. This capability is crucial in creating targeted drug delivery systems. The fluorine atom introduces unique properties that can be leveraged in pharmaceutical development:
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Increased metabolic stability
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Enhanced binding affinity to target proteins
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Altered lipophilicity affecting membrane permeability
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Potential for 19F NMR-based tracking studies
Organic Synthesis
Derivative Forms
Hydrochloride Salt
The hydrochloride salt of (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid is an important derivative with different properties than the free base form.
Table 4: Properties of (2S,4R)-4-Fluoropyrrolidine-2-carboxylic Acid Hydrochloride
Property | Value |
---|---|
CAS RN | 60604-36-6 |
Molecular Formula | C5H9ClFNO2 |
Molecular Weight | 169.58 g/mol |
Alternative Names | (4R)-4-FLUORO-L-PROLINE HCL, Trans-4-Fluoro-L-proline hydrochloride |
The hydrochloride salt form may offer advantages in terms of stability, solubility, or formulation for certain applications.
N-BOC Protected Form
The N-BOC protected derivative is particularly useful in peptide synthesis where controlled reactivity of the amine group is required.
Table 5: Properties of N-BOC Protected (2S,4R)-4-Fluoropyrrolidine-2-carboxylic Acid
Property | Value |
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CAS RN | 203866-14-2 |
Synonyms | (2S,4R)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid, Boc-Trans-4-Fluoro-L-Proline |
Use | Protection of amino group during peptide synthesis |
The N-Fmoc protected version is also available (CAS: 203866-20-0) for peptide synthesis protocols that utilize Fmoc chemistry rather than Boc chemistry .
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